- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-onesJournal of Organic Chemistry, 2000, 65(15), 4759-4761,
Cas no 95530-58-8 ((R)-4-Isopropyloxazolidin-2-one)

95530-58-8 structure
Nome do Produto:(R)-4-Isopropyloxazolidin-2-one
(R)-4-Isopropyloxazolidin-2-one Propriedades químicas e físicas
Nomes e Identificadores
-
- (R)-4-Isopropyloxazolidin-2-one
- R-(+)-4-Isopropyl-2-oxazolidinone
- (R)-4-Isopropyl-2-oxazolidinone
- (4R)-(+)-4-ISOPROPYL-2-OXAZOLIDINONE
- (4R)-4-propan-2-yl-1,3-oxazolidin-2-one
- (R)-(+)-4-isopropyl-2-oxazolidinone
- (4R)-4-(1-Methylethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(1-methylethyl)-, (R)- (ZCI)
- (4R)-(+)-4-Isopropyl-2-oxazolidone
- (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
- (4R)-4-Isopropyl-1,3-oxazolidin-2-one
- (4R)-4-Isopropyl-2-oxazolidinone
- (4R)-4-Isopropyloxazolidin-2-one
- 4(R)-(1-methylethyl)-2-oxazolidinone
- NS00126832
- CS-W002320
- SCHEMBL136994
- EN300-7040473
- AKOS015838442
- (R)-4-isopropyl oxazolidinone
- 4-(R) -isopropyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(1-methylethyl)-, (4R)-
- (4R)-4-(2-Propyl)oxazolidin-2-one
- AS-14047
- (R)-(+)-4-Isopropyl-2-oxazolidinone, 99%
- HY-W002320
- DTXSID90348923
- MFCD00075172
- I0572
- (R)-(-)-4-Isopropyl-2-oxazolidinone
- TD8068
- 95530-58-8
- (R)-4-iso-propyloxazolidin-2-one
- (R)-(+) -4-Isopropyl-2-oxazolidinone
-
- MDL: MFCD00075172
- Inchi: 1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
- Chave InChI: YBUPWRYTXGAWJX-YFKPBYRVSA-N
- SMILES: C([C@@H]1COC(=O)N1)(C)C
- BRN: 5376658
Propriedades Computadas
- Massa Exacta: 129.07900
- Massa monoisotópica: 129.078978594g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 122
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 1.1
- Superfície polar topológica: 38.3Ų
Propriedades Experimentais
- Cor/Forma: White crystals
- Densidade: 1.04 g/cm3
- Ponto de Fusão: 69.0 to 74.0 deg-C
- Ponto de ebulição: 291.1°C at 760 mmHg
- Ponto de Flash: 129.9 °C
- Índice de Refracção: 1.4300 (estimate)
- Coeficiente de partição da água: dissolution
- PSA: 38.33000
- LogP: 1.07960
- Sensibilidade: Sensitive to humidity
- Solubilidade: Not determined
- Actividade Óptica: [α]20/D +17°, c = 6 in ethanol
- Rotação Específica: -18 º (c=1, ethanol)
(R)-4-Isopropyloxazolidin-2-one Informações de segurança
- Declaração de perigo: H302-H315-H319-H332-H335
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S22-S24/25
- CÓDIGOS DA MARCA F FLUKA:3
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Sealed in dry,Room Temperature
- Frases de Risco:R36/37/38
(R)-4-Isopropyloxazolidin-2-one Dados aduaneiros
- CÓDIGO SH:29349990
- Dados aduaneiros:
China Customs Code:
29349990
(R)-4-Isopropyloxazolidin-2-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-14047-50MG |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98% | 50mg |
£102.00 | 2025-02-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0572-5G |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98.0%(GC) | 5g |
¥230.00 | 2024-04-15 | |
Chemenu | CM109211-25g |
2-oxazolidinone, 4-(1-Methylethyl)-, (4R)- |
95530-58-8 | 98% | 25g |
$96 | 2024-07-18 | |
eNovation Chemicals LLC | D382491-250g |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | 97% | 250g |
$2600 | 2023-09-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14518-250mg |
(4R)-(+)-4-Isopropyl-2-oxazolidinone, 98+% |
95530-58-8 | 98+% | 250mg |
¥713.00 | 2023-03-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I088A-25g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 99% | 25g |
¥560.9 | 2023-09-02 | |
Key Organics Ltd | AS-14047-5G |
(R)-4-Isopropyl-2-oxazolidinone |
95530-58-8 | >98% | 5g |
£146.00 | 2023-02-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87670-1g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 1g |
¥36.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87670-10g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 10g |
¥276.0 | 2021-09-08 | ||
Ambeed | A176198-10g |
(R)-4-Isopropyloxazolidin-2-one |
95530-58-8 | 98% | 10g |
$33.0 | 2025-02-20 |
(R)-4-Isopropyloxazolidin-2-one Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
1.2 -
1.3 Reagents: Tosyl chloride
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referência
- N-Carbamylamino alcohols as the precursors of oxazolidinones via nitrosation-deamination reactionSynlett, 2000, (2), 189-192,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Referência
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate
Referência
- Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives1990, , ,,
Método de produção 5
Condições de reacção
Referência
- Preparation of 4-amino-3-hydroxybutyric acid residue-containing peptides as renin inhibitors, European Patent Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Referência
- On the structure and chiroptical properties of (S)-4-isopropyloxazolidin-2-oneTetrahedron: Asymmetry, 2008, 19(9), 1068-1077,
Método de produção 7
Condições de reacção
1.1 Solvents: Toluene
Referência
- Synthesis of optically active cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid via intramolecular alkylation of a chiral enolateJournal of Organic Chemistry, 1987, 52(14), 3168-9,
Método de produção 8
Condições de reacção
1.1 Reagents: Cesium carbonate , Diethyl bromomalonate Solvents: Acetonitrile ; 20 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Chemoselective room temperature E1cB N-N cleavage of oxazolidinone hydrazides from enantioselective aldehyde α-hydrazination: synthesis of (+)-1,4-dideoxyallonojirimycinOrganic & Biomolecular Chemistry, 2016, 14(5), 1545-1549,
Método de produção 9
Condições de reacção
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; rt → -196 °C; 1 atm, 25 °C; 24 h, 1 atm, 150 °C
Referência
- Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2Tetrahedron Letters, 2013, 54(35), 4717-4720,
Método de produção 10
Condições de reacção
1.1 Reagents: Benzenemethanethiol, lithium salt (1:1) Solvents: Methanol , Tetrahydrofuran
Referência
- Practical preparation of chiral 4-substituted 2-oxazolidinonesChemistry Letters, 1992, (6), 991-4,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Acetone , Zinc Solvents: Acetic acid
1.2 Reagents: Acetone , Zinc Solvents: Acetic acid
Referência
- Direct organo-catalytic asymmetric α-amination of aldehydes - a simple approach to optically active α-amino aldehydes, α-amino alcohols, and α-amino acidsAngewandte Chemie, 2002, 41(10), 1790-1793,
Método de produção 12
Condições de reacção
1.1 Catalysts: Zinc chloride Solvents: Chlorobenzene ; 48 h, reflux
Referência
- Method for synthesis (R)-4-isopropyl oxazolinyl-2-one as chiral compound and its application in benzaldehyde and benzamide reaction, Baylis-Hillman reaction and allylic alkylation reaction, China, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene
Referência
- Synthesis of Putative Polyketide Precursors and Intermediates2007, , ,,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Referência
- An enantioselective strategy for the synthesis of (S)-Tylophorine via one-pot intramolecular Schmidt/Bischler-Napieralski/Imine-reduction cascade sequenceJournal of Organic Chemistry, 2013, 78(6), 2775-2779,
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Diethyl carbonate ; 145 °C
Referência
- Synthesis of salicylic acid-based 1,3,4-oxadiazole derivatives coupled with chiral oxazolidinones: novel hybrid heterocycles as antitumor agentsLetters in Drug Design & Discovery, 2014, 11(10), 1133-1142,
Método de produção 16
Condições de reacção
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: DMSO-d6 ; 12 h, 0.1 MPa, 150 °C
Referência
- Preparation of cyclic urethanes by cyclization of amino alcohols and carbon dioxide using anionic fluoro compound catalysts, Japan, , ,
Método de produção 17
Condições de reacção
1.1 Catalysts: Cesium carbonate Solvents: DMSO-d6 ; 24 h, 1 atm, 150 °C
Referência
- Method for preparation of cyclic urethanes by reaction of amino alcohols with carbon dioxide, Japan, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Sulfuric acid , Potassium borohydride Solvents: Tetrahydrofuran , Water ; 4 - 6 h, 10 - 40 °C; 1 h, 10 - 40 °C; 1 h, reflux; 2 h, 64 - 66 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ; 10 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 98 - 100 °C
1.3 Reagents: Potassium carbonate ; 1 h, 60 - 80 °C; 1 h, 60 - 80 °C
1.4 Reagents: Hydroperoxide, 1,1-dimethylethyl, potassium salt (1:1) ; 60 °C; 60 °C → 90 °C; 1 h, 70 - 90 °C
1.5 Reagents: Water ; 10 min
Referência
- Process for preparation of chiral 4-substituted-2-oxazolidinones from chiral amino acids, China, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Potassium carbonate ; 3 h, 130 °C
Referência
- Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonateAdvanced Materials Research (Durnten-Zurich, 2014, 881, 881-883,
Método de produção 20
Condições de reacção
1.1 Reagents: Catechol , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenyl phosphate Solvents: (Trifluoromethyl)benzene ; 24 h, 0.7 MPa, 140 °C
Referência
- Method for the preparation of cyclic urethane, Japan, , ,
(R)-4-Isopropyloxazolidin-2-one Raw materials
- D-Valinol
- N,N'-Carbonyldiimidazole
- L-Valinol
- (2R)-2-amino-3-methyl-butanoic acid
- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, methyl ester
- Carbamic acid, N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-, ethyl ester
- Phenylmethyl N-[(4R)-4-(1-methylethyl)-2-oxo-3-oxazolidinyl]carbamate
- Acetylurea
- 2-Oxazolidinone, 3-[(2-methoxy-7,7-dimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4-(1-methylethyl)-, [1S-[1α(S*),2β,4β]]-
(R)-4-Isopropyloxazolidin-2-one Preparation Products
(R)-4-Isopropyloxazolidin-2-one Literatura Relacionada
-
Tetsu Ando,Rei Yamakawa Nat. Prod. Rep. 2015 32 1007
-
Christopher H. Hendon,Davide Tiana,Alexander T. Murray,David R. Carbery,Aron Walsh Chem. Sci. 2013 4 4278
-
Qiaoning Ma,Xiaodi Yang,Xinsheng Lei,Guo-Qiang Lin Org. Chem. Front. 2019 6 773
-
4. Asymmetric synthesis of the northern segment of ephedradine CMichael G. N. Russell,Raymond Baker,Richard G. Ball,Steven R. Thomas,Nancy N. Tsou,José L. Castro J. Chem. Soc. Perkin Trans. 1 2000 893
-
Majid M. Heravi,Vahideh Zadsirjan,Behnaz Farajpour RSC Adv. 2016 6 30498
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos Heterocíclicos
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos azolidinas Oxazolidinonas
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos azolidinas oxazolidinas Oxazolidinonas
95530-58-8 ((R)-4-Isopropyloxazolidin-2-one) Produtos relacionados
- 16112-60-0(4-Ethyl-1,3-oxazolidin-2-one)
- 17016-83-0((S)-4-Isopropyl-2-oxazolidinone)
- 1798724-58-9(3-(3,4-dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride)
- 2034610-37-0(2,5-dichloro-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)thiophene-3-carboxamide)
- 342023-90-9(3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-ylmethanol)
- 941958-19-6(N'-(4-carbamoylphenyl)-N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylethanediamide)
- 2680689-27-2(benzyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate)
- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)
- 19778-85-9(2-Propenoic acid,1,1'-[2-methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester)
- 2229476-39-3(1-(4,5-dibromofuran-2-yl)propan-2-one)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95530-58-8)(R)-4-Isopropyloxazolidin-2-one

Pureza:99%
Quantidade:100g
Preço ($):287.0